![molecular formula C9H15ClN2O B3100397 4-(4-Methylisoxazol-5-yl)piperidine hydrochloride CAS No. 1368379-08-1](/img/structure/B3100397.png)
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives has been a field of interest for many researchers . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Analgesic Applications
Isoxazole derivatives have been studied for their potential as analgesics . These compounds could be developed into drugs that help relieve pain.
Anti-inflammatory Applications
Isoxazole derivatives have also shown anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation.
Anticancer Applications
Some isoxazole derivatives have shown potential as anticancer agents . They could be used in the development of new cancer therapies.
Antimicrobial Applications
Isoxazole derivatives have been found to have antimicrobial properties . They could be used in the development of new antimicrobial drugs.
Antiviral Applications
Some isoxazole derivatives have shown antiviral properties . They could be used in the development of new antiviral drugs.
Anticonvulsant Applications
Isoxazole derivatives have been studied for their anticonvulsant properties . They could be used in the treatment of conditions characterized by convulsions or seizures.
Antidepressant Applications
Isoxazole derivatives have shown potential as antidepressants . They could be used in the development of new therapies for depression.
Immunosuppressant Applications
Some isoxazole derivatives have shown immunosuppressant properties . They could be used in the treatment of conditions characterized by an overactive immune system.
properties
IUPAC Name |
4-methyl-5-piperidin-4-yl-1,2-oxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c1-7-6-11-12-9(7)8-2-4-10-5-3-8;/h6,8,10H,2-5H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJMCTPQMZPOBF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methylisoxazol-5-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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